

1-Aminocyclopropane-1-carboxamide hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Aminocyclopropane-1-carboxamide hydrochloride
Cat. No.:	B1374666

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthesis of **1-Aminocyclopropane-1-carboxamide Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Cyclopropanes

In the landscape of chemical research and drug discovery, the cyclopropane ring offers a unique conformational rigidity and metabolic stability that makes it a prized scaffold. Within this family, 1-aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) is a well-documented compound, extensively studied for its role as a plant hormone precursor and as an agonist at the glycine site of the NMDA receptor in mammals.^{[1][2]} However, the focus of this guide is its lesser-known derivative: **1-Aminocyclopropane-1-carboxamide hydrochloride**.

This carboxamide analogue is primarily recognized as a synthetic intermediate or building block in pharmaceutical development.^[3] While public domain data on its specific chemical properties and biological activities are scarce, its structural relationship to the thoroughly characterized ACC-HCl allows us to infer and propose its chemical behavior, synthesis, and analytical protocols with a high degree of scientific confidence. This guide will first detail the established properties of the parent acid to provide a solid foundation, before delving into a comprehensive, field-proven guide to the synthesis and characterization of the target carboxamide hydrochloride.

PART 1: The Foundational Precursor: 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC-HCl)

A firm understanding of the starting material is critical for the successful synthesis and purification of its derivatives. ACC-HCl serves as the logical and commercially available precursor to its carboxamide counterpart.

Core Chemical Properties of ACC-HCl

The hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid is a white crystalline solid. Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	68781-13-5	[4][5]
Molecular Formula	C ₄ H ₈ ClNO ₂	[1][6]
Molecular Weight	137.56 g/mol	[5][6]
Melting Point	229-231 °C (decomposes)	[1][4][7]
Solubility	Water: 40 mg/mL	
pKa (Strongest Acidic)	~2.2 (Predicted)	[8]
pKa (Strongest Basic)	~9.35 (Predicted)	[8]

Established Synthesis of ACC-HCl

ACC-HCl is typically synthesized via the hydrolysis of a protected precursor. A common and high-yielding laboratory-scale method involves the acid hydrolysis of a phthalimido-protected cyclopropane derivative.[9]

Protocol 1: Synthesis of ACC-HCl from Phthalimidocyclopropanecarboxylate[9]

- Reaction Setup: Suspend 1-phthalimidocyclopropanecarboxylate (1.0 eq) in 20% aqueous hydrochloric acid.

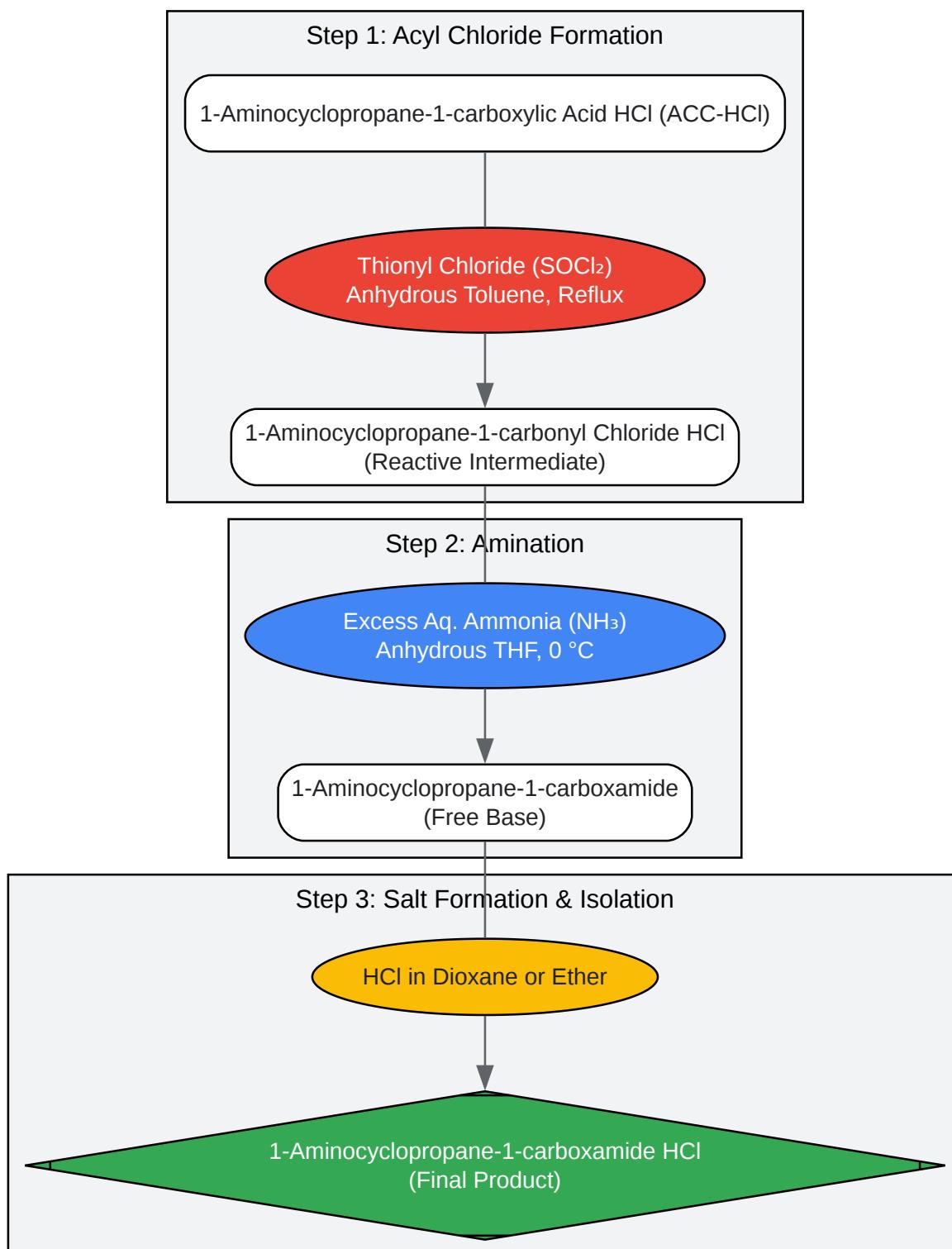
- Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, resulting in a clear solution.
- Work-up:
 - Allow the reaction mixture to cool to room temperature overnight. Phthalic acid will precipitate.
 - Filter off the precipitate.
 - Extract the aqueous filtrate with dichloromethane (5 x volume) to remove any remaining organic impurities.
- Isolation:
 - Evaporate the aqueous phase to dryness under reduced pressure.
 - Heat the resulting solid residue under vacuum (e.g., 60 °C) to remove residual water.
- Purification: Triturate the solid with isopropanol and filter to yield pure 1-aminocyclopropane-1-carboxylic acid hydrochloride as white crystals. Yields are typically high (>90%).[9]

PART 2: 1-Aminocyclopropane-1-carboxamide Hydrochloride: A Proposed Synthesis and Physicochemical Profile

With a firm grasp of the precursor, we can now address the core topic. This section provides the known identifiers for the target compound and outlines a robust, proposed synthesis pathway.

Chemical Identity

Property	Value	Source(s)
Compound Name	1-Aminocyclopropane-1-carboxamide hydrochloride	-
CAS Number	324796-27-2	-
Parent CAS	137360-55-5 (Free Base)	[10]
Molecular Formula	C ₄ H ₉ CIN ₂ O	-
Molecular Weight	136.58 g/mol	-


Proposed Synthesis: From Carboxylic Acid to Carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The most direct and reliable method involves the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by amination. This approach avoids the harsh conditions of directly heating an ammonium salt and prevents side reactions.

Causality Behind Experimental Choices:

- Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is chosen as the activating agent because it efficiently converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying purification.
- Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because the acyl chloride intermediate is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.
- Use of Excess Ammonia: A large excess of ammonia is used in the second step. One equivalent of ammonia acts as the nucleophile to form the amide, while a second equivalent neutralizes the HCl generated during the reaction. Using a large excess ensures the reaction goes to completion quickly and efficiently.

- Low-Temperature Amination: The addition of the acyl chloride to the ammonia solution is performed at low temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 1-Aminocyclopropane-1-carboxamide HCl.

Protocol 2: Proposed Synthesis of **1-Aminocyclopropane-1-carboxamide Hydrochloride**

- Acyl Chloride Formation:

- To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq).
- Add anhydrous toluene to suspend the solid.
- Carefully add thionyl chloride (SOCl_2 , 1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS of a quenched aliquot).
- Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude 1-aminocyclopropane-1-carbonyl chloride hydrochloride. Use this intermediate immediately in the next step.

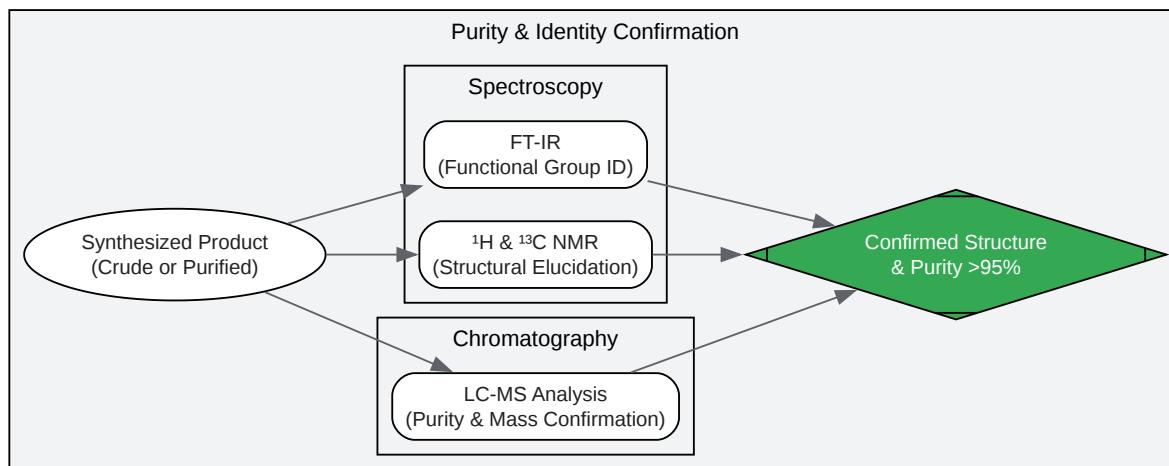
- Amination:

- In a separate flask, cool an excess of concentrated aqueous ammonia in anhydrous tetrahydrofuran (THF) to 0 °C in an ice bath.
- Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous THF.
- Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

- Work-up and Salt Formation:

- Remove the THF under reduced pressure.
- Extract the remaining aqueous solution with ethyl acetate or dichloromethane to remove any non-polar impurities.

- Concentrate the aqueous layer to yield the crude 1-aminocyclopropane-1-carboxamide free base.
- Dissolve the crude free base in a minimal amount of anhydrous methanol or isopropanol.
- Add a stoichiometric amount (1.0 eq) of HCl (e.g., as a 4M solution in dioxane or 2M in diethyl ether) dropwise with stirring.
- The hydrochloride salt should precipitate. If not, add an anhydrous anti-solvent like diethyl ether to induce precipitation.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.


Predicted Physicochemical Properties

The transformation of a carboxylic acid to a primary amide significantly alters a molecule's properties. The following table contrasts the known properties of ACC-HCl with the predicted properties of its amide derivative.

Property	ACC-HCl (Experimental/Pred icted)	Amide-HCl (Predicted)	Rationale for Prediction
Molecular Weight	137.56 g/mol	136.58 g/mol	Direct calculation from molecular formula.
Polar Surface Area	63.32 Å ² ^[8]	~69.1 Å ²	The amide group has a larger polar surface area than a carboxylic acid group, suggesting increased polarity.
Hydrogen Bond Donors	2	3 (2 from -NH ₂ , 1 from -NH ₃ ⁺)	The amide group (-CONH ₂) has two H-bond donors compared to one from the carboxylic acid (-COOH).
Hydrogen Bond Acceptors	2	1 (the carbonyl oxygen)	The amide carbonyl is a strong H-bond acceptor.
Aqueous Solubility	High (40 mg/mL)	Predicted to be high	The increased number of hydrogen bond donors and high polarity should maintain or enhance water solubility.
Acidity/Basicity	Amphoteric (acidic -COOH, basic -NH ₂)	Basic	The acidic proton of the carboxylic acid is replaced by the neutral amide protons. The primary amine remains basic.

PART 3: Analytical and Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation. Once synthesized, the identity and purity of **1-aminocyclopropane-1-carboxamide hydrochloride** must be confirmed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8CINO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsric [chemsrc.com]
- 8. Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242) - FooDB [foodb.ca]
- 9. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Aminocyclopropane-1-carboxamide hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374666#1-aminocyclopropane-1-carboxamide-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com